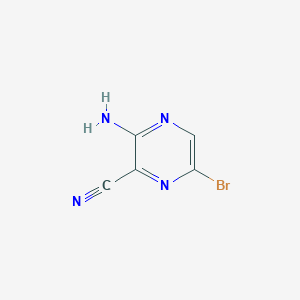

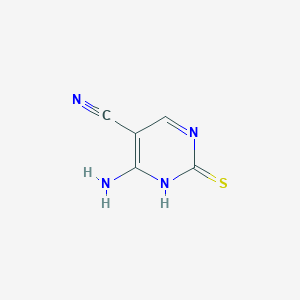

3-Amino-6-bromopyrazine-2-carbonitrile

Overview

Description

“3-Amino-6-bromopyrazine-2-carbonitrile” is a chemical compound with the molecular formula C5H3BrN4 and a molecular weight of 199.01 . It is used in proteomics research applications .

Molecular Structure Analysis

The InChI code for “3-Amino-6-bromopyrazine-2-carbonitrile” is 1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) . This code provides a specific representation of the molecule’s structure.

Physical And Chemical Properties Analysis

“3-Amino-6-bromopyrazine-2-carbonitrile” is a solid compound . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Organic Synthesis Intermediates

3-Amino-6-bromopyrazine-2-carbonitrile: is widely used as an intermediate in organic synthesis. Its reactive sites make it a versatile building block for constructing more complex molecules. It can undergo various chemical reactions, including nucleophilic substitution, to introduce different functional groups that are pivotal in the synthesis of diverse organic compounds .

Pharmaceutical Research

In the realm of pharmaceuticals, this compound serves as a precursor in the synthesis of various drugs. Its structure is integral to the development of molecules with potential therapeutic effects. Researchers utilize it to create analogs and derivatives that may exhibit biological activity against diseases .

Material Science

The compound’s unique properties are explored in material science for developing new materials with specific characteristics. Its incorporation into polymers or coatings could potentially enhance the material’s stability or confer electrical conductivity .

Proteomics Research

3-Amino-6-bromopyrazine-2-carbonitrile: is also a valuable reagent in proteomics, where it is used to study protein interactions and functions. It can be a part of assays that identify protein modifications or interactions, aiding in the understanding of cellular processes .

Catalysis

This compound can act as a ligand for catalysts in chemical reactions. Its nitrogen atoms can coordinate with metals, forming complexes that catalyze various chemical transformations, which is crucial for industrial processes and synthetic chemistry .

Agrochemical Development

The pyrazine moiety is common in agrochemicals3-Amino-6-bromopyrazine-2-carbonitrile could be used to develop new pesticides or herbicides, contributing to the agricultural sector by improving crop protection methods .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-amino-6-bromopyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCFWGIRIFRPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40453430 | |

| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-bromopyrazine-2-carbonitrile | |

CAS RN |

17231-51-5 | |

| Record name | 3-amino-6-bromopyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40453430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17231-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

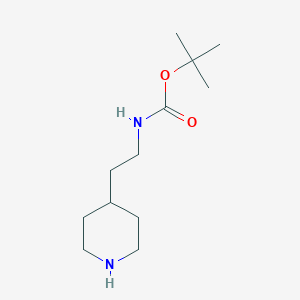

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)